3,3-Dimethyl-4-pentenoic acid
Description
Significance and Role as a Fundamental Alkenoic Acid Building Block
The primary significance of 3,3-dimethyl-4-pentenoic acid lies in its role as a key intermediate in the synthesis of pyrethroid insecticides. google.com Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins (B594832). The gem-dimethyl cyclopropane (B1198618) core of many potent pyrethroids is constructed from precursors derived from this compound. Its methyl and ethyl esters, in particular, are crucial starting materials for producing commercially important insecticides like permethrin (B1679614) and cypermethrin. echemi.comspectrabase.com
Beyond its pivotal role in agrochemicals, the structure of this compound makes it an attractive synthon for various other applications. The presence of both a carboxylic acid and a terminal alkene allows for a multitude of chemical transformations. The carboxylic acid can be converted into esters, amides, or other derivatives, while the double bond can participate in addition reactions, oxidations, and metathesis. chembk.com The gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions, making it a useful tool in asymmetric synthesis. acs.org
Historical Context of Research and Development in its Chemistry
The research and development of this compound are intrinsically linked to the history of pyrethroid insecticides. The initial discovery of natural pyrethrins in the early 20th century spurred chemists to develop synthetic analogues with improved stability and efficacy. This led to a surge in research focused on the synthesis of the crucial cyclopropane carboxylic acid moiety.
Early synthetic routes to this compound and its esters often involved multi-step processes. A significant breakthrough was the application of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. One of the well-established methods involves the reaction of prenol (3-methyl-2-buten-1-ol) with triethyl orthoacetate in the presence of an acid catalyst. google.com This reaction proceeds via a google.comgoogle.com-sigmatropic rearrangement to furnish the ethyl ester of this compound. Various patents from the 1970s and onwards describe optimizations of this process, including the use of different catalysts and reaction conditions to improve yield and purity. google.com
Another classical approach to synthesizing substituted carboxylic acids like this compound is the malonic ester synthesis. This method involves the alkylation of a malonic ester with a suitable halide, followed by hydrolysis and decarboxylation. wikipedia.org While a viable route, it can sometimes be hampered by side reactions such as dialkylation. wikipedia.org
Over the years, research has focused on developing more efficient and atom-economical syntheses. For instance, processes have been developed to produce the acid directly from isoprenol or mixtures of isoprenol and prenol, bypassing the need for a separate synthesis of pure prenol. google.com
Current Research Landscape and Emerging Directions for this compound Systems
While its role in pyrethroid synthesis remains a cornerstone of its application, current research is exploring new frontiers for this compound and its derivatives. The unique structural motifs accessible from this building block have garnered interest in various fields of organic synthesis.
One area of active research is its use in stereoselective reactions. The gem-dimethyl group can act as a stereodirecting element, influencing the outcome of reactions at adjacent centers. For example, this compound has been used as a substrate in studies of iodolactonization, a reaction that forms a lactone ring with the incorporation of an iodine atom. These reactions can proceed with high diastereoselectivity, providing access to chiral building blocks for the synthesis of complex natural products and pharmaceuticals. acs.org
Furthermore, the terminal alkene of this compound is a handle for various catalytic transformations. Recent studies have explored its participation in reactions like chemoenzymatic halocyclization, where an enzyme catalyzes the formation of a halogenated lactone. nih.gov This highlights a move towards more sustainable and "green" chemical processes. The compound and its derivatives are also being investigated in palladium-catalyzed cyclization reactions to form unsaturated lactones. acs.org
The inherent reactivity of this compound also makes it a valuable precursor for creating libraries of compounds for drug discovery. Its ability to be readily modified at both the carboxylic acid and the alkene positions allows for the generation of diverse molecular architectures that can be screened for biological activity. There is emerging interest in its use for the synthesis of novel pharmaceutical intermediates. chembk.comlookchem.com
Data Tables
Physical and Chemical Properties of this compound and its Esters
| Property | This compound | Methyl 3,3-Dimethyl-4-pentenoate | Ethyl 3,3-Dimethyl-4-pentenoate |
| CAS Number | 7796-73-8 chembk.com | 63721-05-1 nih.gov | 7796-72-7 chembk.com |
| Molecular Formula | C₇H₁₂O₂ chembk.com | C₈H₁₄O₂ nih.gov | C₉H₁₆O₂ chembk.com |
| Molecular Weight | 128.17 g/mol chembk.com | 142.20 g/mol nih.gov | 156.22 g/mol Current time information in Bangalore, IN. |
| Boiling Point | 100-106 °C at 16 mmHg google.com | 59 °C at 33 Torr echemi.com | 70-76 °C at 4.26 kPa Current time information in Bangalore, IN. |
| Density | ~0.91 g/cm³ chembk.com | 0.899 g/mL echemi.com | 0.8907 g/cm³ Current time information in Bangalore, IN. |
| Refractive Index | Not widely reported | 1.423 echemi.com | 1.4239 (at 20 °C) Current time information in Bangalore, IN. |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. chembk.com | Soluble in organic solvents. nih.gov | Insoluble in water; soluble in organic solvents like alcohol and ether. Current time information in Bangalore, IN. |
Selected Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR (CDCl₃) | δ 1.15 (s, 6H, -C(CH₃)₂), 2.3 (s, 2H, -CH₂-COOH), 4.8-6.2 (m, 3H, -CH=CH₂), 9.8 (s, 1H, -COOH) google.com |
| ¹³C NMR | Data not readily available in searched sources. |
| Infrared (IR) | Data not readily available in searched sources for the free acid. The methyl ester shows a characteristic C=O stretch around 1740 cm⁻¹. |
Comparison of Synthetic Methods for this compound/Esters
| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reported Yield |
| Claisen Rearrangement | Prenol, Triethyl orthoacetate | Acid catalyst (e.g., phenol), heat | ~75% (for ethyl ester) Current time information in Bangalore, IN. |
| Claisen Rearrangement | Isoprenol/Prenol mixture, Triethyl orthoacetate | Pd/C, H₂, acid catalyst | 82-88% google.com |
| From Dichloropentadiene Derivative | 1,1-Dichloro-3,3-dimethyl-1,4-pentadiene | Sodium methoxide (B1231860), then hydrolysis | 92% (for methyl ester) google.com |
| Malonic Ester Synthesis | Diethyl malonate, 3,3-dimethylallyl halide | Strong base, then hydrolysis and decarboxylation | Yields can be variable due to potential dialkylation. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-7(2,3)5-6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYOTZLMLLTWAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442630 | |
| Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7796-73-8 | |
| Record name | 3,3-DIMETHYL-4-PENTENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,3 Dimethyl 4 Pentenoic Acid and Its Esters
Chemo-selective Routes for Carboxylic Acid Moiety Formation
The creation of the 3,3-dimethyl-4-pentenoic acid structure can be achieved through several chemo-selective pathways. These routes primarily involve either building the carbon skeleton and the carboxylic acid functionality simultaneously or liberating the acid from a precursor molecule.
Addition Reactions Involving Ester Hydroxychlorides
One of the primary methods for preparing this compound involves the addition reaction of ester hydroxychlorides. chembk.com This synthetic approach builds the core structure of the molecule, establishing the carboxylic acid group as part of the main reaction sequence. While specific details on the direct use of ester hydroxychlorides are found in general organic chemistry literature, related syntheses provide insight into analogous transformations. chembk.com
Hydrolysis of Ester Precursors to the Free Acid
A common and effective method for obtaining this compound is through the hydrolysis of its ester precursors, such as ethyl 3,3-dimethyl-4-pentenoate or methyl 3,3-dimethyl-4-pentenoate. google.comorgsyn.org This two-step process involves first synthesizing the ester and then converting it to the carboxylic acid.
The hydrolysis is typically carried out under basic conditions, a process known as saponification. For example, ethyl 3,3-dimethyl-4-pentenoate can be refluxed with a solution of sodium hydroxide (B78521) in aqueous ethanol (B145695). google.com After the reaction is complete, the resulting solution is acidified, typically with hydrochloric acid, to protonate the carboxylate salt and precipitate the free this compound. google.comorgsyn.org This method is advantageous as it often leads to high yields and purity of the final acid product. google.com Similarly, the hydrolysis of other esters, like 2,6-dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate, is achieved using a solution of potassium hydroxide in a methanol (B129727)/water mixture, followed by neutralization. orgsyn.org
Esterification Strategies for this compound Derivatives
Esterification represents a crucial step in the synthesis of derivatives of this compound, which are valuable intermediates. chembk.comontosight.ai These strategies range from classic acid-catalyzed reactions to more optimized industrial processes.
Acid-Catalyzed Esterification Protocols with Alcohols
The Fischer esterification is a classic and straightforward method for converting a carboxylic acid, such as this compound, into its corresponding ester. georganics.sknumberanalytics.com This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst. ontosight.ainumberanalytics.com
Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. google.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. numberanalytics.com Since the reaction is reversible, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction to drive the equilibrium towards the ester product. georganics.skcerritos.edu For instance, the synthesis of ethyl 3,3-dimethyl-4-pentenoate can be achieved by reacting the acid with ethanol using an acid catalyst. ontosight.ai
Improved Synthetic Processes for Methyl 3,3-Dimethyl-4-pentenoate
Given the industrial importance of methyl 3,3-dimethyl-4-pentenoate, significant research has focused on improving its synthesis, primarily through the Claisen rearrangement of an allyl alcohol with an orthoacetate. prepchem.comechemi.com This reaction is catalyzed by an acid, and optimization efforts target the catalytic system to enhance yield and product purity. prepchem.comscientific.net
Research has shown that a combination of catalysts can significantly improve the synthesis of methyl 3,3-dimethyl-4-pentenoate. scientific.net One improved process utilizes orthophosphoric acid (85%) and sodium methoxide (B1231860) (98%) at different stages. scientific.net The initial reaction involves heating 3-methylbut-2-enol with trimethyl orthoacetate in the presence of an acid catalyst like orthophosphoric acid. prepchem.comechemi.com This step facilitates a Claisen rearrangement to form the desired ester. echemi.com
The use of orthophosphoric acid as a catalyst is well-established for this type of transformation, often conducted at elevated temperatures between 140-160°C. echemi.comchembk.com Phenol (B47542) can also be used as a catalyst. chembk.comgoogle.com In an optimized industrial process, the reaction is carried out under pressure (0.8-1.3 MPa) and at higher temperatures (170-190°C) using phosphoric acid, which can lead to high yields. google.com
A subsequent step involving sodium methoxide helps to reduce the formation of azeotropic mixtures with byproducts, thereby improving the recovery rate and final yield of methyl 3,3-dimethyl-4-pentenoate to as high as 84%. scientific.net The use of sodium methoxide is also noted in transesterification reactions, where it acts as a strong base catalyst to facilitate the exchange of alkoxy groups. researchgate.net This dual-catalyst system represents a significant process improvement, making it more suitable for large-scale industrial production. scientific.net
Table 1: Catalysts and Conditions in the Synthesis of this compound and its Esters
| Reaction Type | Precursors | Catalyst(s) | Key Conditions | Yield | Reference(s) |
| Ester Synthesis via Claisen Rearrangement | 3-Methylbut-2-enol, Trimethyl orthoacetate | Orthophosphoric acid | 140-145°C | 82.8% | prepchem.com |
| Ester Synthesis via Claisen Rearrangement | 3-Methylbut-2-enol, Triethyl orthoacetate | Phenol or Phosphoric Acid | 140°C, ~20 hours | ~75% | chembk.comechemi.com |
| Improved Ester Synthesis | 3-Methylbut-2-enol, Trimethyl orthoacetate | Orthophosphoric acid, Sodium methoxide | Optimized conditions | up to 84% | scientific.net |
| Industrial Ester Synthesis | 2-Methyl-3-buten-2-ol (B93329), Trimethyl orthoacetate | Phosphoric acid | 170-190°C, 0.8-1.3 MPa | High | google.com |
| Acid Hydrolysis | Ethyl 3,3-dimethyl-4-pentenoate | Sodium hydroxide, then HCl | Reflux, then acidification | High | google.com |
Process Refinements for Enhanced Product Recovery and Yield
Further process enhancements involve the direct synthesis of this compound from isoprenol or a mixture of isoprenol and prenol, eliminating the need for costly separation or conversion steps. google.com This approach offers significant advantages in terms of yield, purity, and procedural simplicity. google.com By reacting isoprenol with triethyl orthoacetate in the presence of a palladium catalyst and an acid catalyst, the target acid can be produced in high yields. google.com Subsequent purification steps, including filtration, extraction, and distillation under reduced pressure, result in a high-purity product. google.com
Industrial-Scale Production Techniques and Process Engineering
The industrial production of this compound and its esters has largely centered on catalytic synthesis routes that offer high efficiency and scalability. These methods often employ high-pressure and elevated-temperature conditions to accelerate reaction rates and improve throughput.
Catalytic Synthesis via Isopentenol (B1216264)/Prenol and Methyl Orthoacetate
A prominent industrial-scale method involves the reaction of isopentenol (prenol) with methyl orthoacetate under pressure with catalytic intervention. google.com This process is advantageous due to its high yield, which can reach up to 88%, and the use of solid catalysts that simplify separation and reduce production costs. google.com
The choice of catalyst is critical in the synthesis of methyl 3,3-dimethyl-4-pentenoate. Solid catalysts are preferred in industrial settings for their ease of separation from the reaction mixture. google.com A range of anhydrous metal salts have proven effective, including zinc chloride, nickel sulfate, nickel acetate, copper acetate, anhydrous cupric chloride, and anhydrous ferric chloride. google.com The use of these solid catalysts contributes to a more streamlined and cost-effective process by avoiding complex separation procedures. google.com
Table 1: Industrial Synthesis of Methyl 3,3-Dimethyl-4-pentenoate Using Various Solid Catalysts
| Catalyst | Molar Ratio (Prenol:Trimethyl Orthoacetate:Catalyst) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Nickel Sulfate | 1 : 1.5 : 0.03 | 190-200 | 3.0 | 8-9 | 88.08 | 99.26 |
| Anhydrous Cupric Chloride | 1 : 2 : 0.1 | 240-250 | 3.2 | 6-7 | 88.70 | 99.66 |
| Anhydrous Ferric Chloride | 1 : 1.6 : 0.1 | 150-160 | 3.2 | 9-10 | 85.02 | 99.43 |
| Copper Acetate | 1 : 2 : 0.01 | 180-190 | 2.8 | 8-9 | 84.49 | 99.56 |
| Anhydrous Cupric Chloride | 1 : 1 : 0.1 | 180-190 | 2.5 | 7-8 | 84.77 | 99.56 |
| Nickel Acetate | 1 : 1.2 : 0.08 | 200-210 | 1.5 | 9-10 | 82.96 | 99.66 |
| Nickel Sulfate | 1 : 1.2 : 0.08 | 240-250 | 1.0 | 9-10 | 82.37 | 98.98 |
Data sourced from patent CN100400496C google.com
The synthesis is typically carried out under high pressure (1-3.2 MPa) and at elevated temperatures (150-250°C). google.com These conditions shorten the reaction time to between 6 and 10 hours and contribute to the high yields observed. google.com The reaction is monitored until the pressure in the autoclave stabilizes, indicating completion. google.com After cooling, the solid catalyst is filtered off, and the final product is obtained through distillation of the filtrate. google.com
Application of Solid Catalysts (e.g., Anhydrous Zinc Chloride, Nickel Salts, Copper Acetate, Ferric Chloride)
Reaction-Rectification Technologies for Methyl 3,3-Dimethyl-4-pentenoate Synthesis
An innovative approach to the synthesis of methyl 3,3-dimethyl-4-pentenoate involves the use of reaction-rectification technology. google.com This method combines the chemical reaction and product purification into a single integrated process. google.com The isomerization of 2-methyl-3-buten-2-ol and the subsequent Claisen rearrangement with trimethyl orthoacetate occur simultaneously in a device consisting of a stirred reactor connected to a rectifying tower. google.com Phosphoric acid is employed as the catalyst. google.com A key feature of this technology is the continuous separation of the methanol byproduct from the top of the rectifying tower, which drives the reaction equilibrium towards the product side, leading to high yields and reduced production costs. google.com The reaction is conducted at temperatures between 160-200°C and pressures of 0.5-1.5 MPa over 10-30 hours. google.com
Isomerization and Claisen Rearrangement Approaches in Large-Scale Production
Large-scale production methods for methyl 3,3-dimethyl-4-pentenoate heavily rely on the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. researchgate.net In the context of this specific synthesis, the key transformation is the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether intermediate. researchgate.net
One route involves the isomerization of 3-methyl-3-buten-1-ol (B123568) to isopentenol (prenol) using a palladium on carbon (Pd/C) catalyst. google.com This is followed by a Claisen rearrangement with trimethyl orthoacetate to yield the desired product. google.com Another approach starts with 2-methyl-3-buten-2-ol, which undergoes an acid-catalyzed isomerization and Claisen rearrangement with trimethyl orthoacetate in a one-pot process using reaction-rectification technology as described above. google.com These rearrangement strategies are fundamental to achieving the desired molecular structure efficiently on an industrial scale.
Reaction Mechanisms and Reactivity Studies of 3,3 Dimethyl 4 Pentenoic Acid Systems
Olefinic Transformations of the Terminal Alkene Moiety
The terminal double bond in 3,3-dimethyl-4-pentenoic acid is a site of significant reactivity, enabling various addition and transformation reactions.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a fundamental reaction for saturating the carbon-carbon double bond of the terminal alkene in this compound, converting it to the corresponding saturated alkane. libretexts.org This process is thermodynamically favorable as it results in a more stable, lower-energy product. libretexts.org The reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org
Commonly used heterogeneous catalysts include palladium-on-carbon (Pd-C), platinum dioxide (PtO₂), and Raney nickel (Ra-Ni). libretexts.org The mechanism of heterogeneous catalysis involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.orgwikipedia.orgyoutube.com This interaction facilitates the cleavage of the strong H-H bond, and the individual hydrogen atoms then add across the double bond of the alkene. libretexts.orgyoutube.com This addition typically occurs in a syn fashion, meaning both hydrogen atoms add to the same face of the double bond, a consequence of the reactants' orientation on the catalyst's surface. libretexts.orglibretexts.org
Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also be employed for the hydrogenation of alkenes. wikipedia.orgadichemistry.com The mechanism with a homogeneous catalyst like Wilkinson's involves the oxidative addition of hydrogen to the metal center, followed by coordination of the alkene. adichemistry.com Subsequent migratory insertion of a hydrogen atom onto the alkene and reductive elimination of the resulting alkane regenerates the catalyst. adichemistry.com This process is also stereospecific, resulting in syn-addition of hydrogen. adichemistry.com
Mechanistic Aspects of Oxidation Reactions
The terminal alkene of this compound can undergo various oxidation reactions, leading to different products depending on the reagents and reaction conditions. These reactions can be broadly categorized as gentle or strong oxidations. libretexts.org
Epoxidation: A gentle oxidation involves the conversion of the alkene to an epoxide (oxacyclopropane) using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgleah4sci.com The reaction proceeds through a concerted mechanism where the electrophilic oxygen of the peroxy acid adds across the double bond in a single step. libretexts.orgleah4sci.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org The resulting epoxide is a versatile intermediate that can be opened under acidic conditions to form a vicinal diol. libretexts.org
Oxidative Cleavage: Stronger oxidizing agents can cleave the carbon-carbon double bond entirely. libretexts.orgchemistrysteps.com Ozonolysis is a common method for oxidative cleavage. libretexts.org The reaction with ozone (O₃) initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. libretexts.orgmasterorganicchemistry.com The workup conditions following ozonolysis determine the final products. A reductive workup will yield aldehydes or ketones, while an oxidative workup will produce carboxylic acids or ketones. libretexts.orgchemistrysteps.commasterorganicchemistry.com For a terminal alkene like that in this compound, oxidative cleavage under strong conditions, for instance with hot potassium permanganate (B83412) (KMnO₄) or ozonolysis with an oxidative workup, will yield a carboxylic acid and carbon dioxide. libretexts.orgchemistrysteps.com Recent advancements have also explored visible-light-driven oxidative cleavage of alkenes using photocatalysts. thieme-connect.com
The table below summarizes the expected products from different oxidation reactions of the terminal alkene in this compound.
| Oxidizing Agent/Conditions | Intermediate(s) | Final Product(s) |
| m-CPBA | Epoxide | 3,3-Dimethyl-4-(oxiran-2-yl)pentanoic acid |
| O₃ followed by reductive workup | Ozonide | 3,3-Dimethyl-4-oxobutanoic acid and formaldehyde |
| O₃ followed by oxidative workup | Ozonide | 3,3-Dimethyl-4-oxobutanoic acid and carbon dioxide |
| Hot KMnO₄ | Cyclic manganate (B1198562) ester | 3,3-Dimethyl-4-oxobutanoic acid and carbon dioxide |
Cycloaddition Reactions (e.g., Dithiol-Ene Clicking)
The terminal alkene of this compound can participate in cycloaddition reactions, a notable example being the dithiol-ene click reaction. This reaction involves the addition of a dithiol compound across the double bond. While this reaction can be initiated thermally, recent studies have focused on more sustainable methods like visible-light-induced photocatalysis. acs.org
Graphitic carbon nitride (g-CN or g-C₃N₄) has emerged as a promising metal-free, heterogeneous photocatalyst for dithiol-ene reactions. acs.org Under visible light irradiation, g-CN gets excited, generating an electron-hole pair. acs.orgrsc.org The photogenerated electron can then react with a thiol group to form a thiyl radical anion. acs.org This radical anion subsequently couples with the hole on the g-CN surface to complete the photoredox cycle and generate a highly reactive thiyl radical.
The reaction's dependence on light is a key feature. Experiments conducted in the dark show no significant product formation, confirming that light irradiation is crucial for initiating the reaction. acs.org The stability and reusability of g-CN make it an attractive and sustainable catalyst for these transformations.
The dithiol-ene reaction proceeds via a radical chain mechanism. acs.org The key propagating step is the addition of the photochemically generated thiyl radical to the electron-rich double bond of the alkene. acs.org This addition forms a carbon-centered radical intermediate. Subsequently, a hydrogen atom is abstracted from another thiol molecule by this carbon-centered radical, which propagates the radical chain and forms the final addition product.
Studies have shown that this radical process can be quite efficient. For instance, in the reaction between 4-pentenoic acid and a dithiol, light-on/off cycle experiments demonstrated a significant increase in conversion under illumination, with minimal reaction progress in the dark. This confirms the radical nature of the reaction and its reliance on continuous photochemical initiation. The use of redox mediators can also influence the efficiency of such radical thiol-ene reactions. acs.orgbeilstein-journals.org
Visible-Light-Induced Photocatalysis Mechanisms (e.g., using g-CN)
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group of this compound is another key site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst leads to the formation of an ester. ontosight.aiechemi.com This process, known as Fischer esterification, is a reversible reaction where water is eliminated. msu.edu The reaction can be driven to completion by removing the water as it is formed. msu.edu For example, reacting this compound with ethanol (B145695) yields ethyl 3,3-dimethyl-4-pentenoate. ontosight.ai The methyl ester derivative has also been synthesized and utilized in various chemical reactions. chemicalbook.comscientific.netbiocompare.com
Amide Formation: Amides of this compound can be prepared through several synthetic routes. One method involves the reaction of the corresponding acid chloride with an amine. Alternatively, direct reaction of the carboxylic acid with an amine at high temperatures can form an amide, although this is often less efficient. A patented process describes the preparation of 3,3-dimethyl-pent-4-enoic acid amides by reacting an acetamido-acetal or ketene-acetal-aminal with 3-methyl-but-2-en-1-ol. google.com These amides are valuable intermediates in the synthesis of other compounds. google.com Nickel-catalyzed reactions of amides derived from 4-pentenoic acid have also been reported. nih.gov
The table below provides a summary of the reactivity of the carboxylic acid group in this compound.
| Reagent | Product Type | Example Product |
| Ethanol (with acid catalyst) | Ester | Ethyl 3,3-dimethyl-4-pentenoate |
| Thionyl chloride followed by an amine | Amide | N-substituted 3,3-dimethyl-4-pentenamide |
| Acetamido-acetal with 3-methyl-but-2-en-1-ol | Amide | 3,3-dimethyl-pent-4-enoic acid amide |
Derivatization to Acid Chlorides and Subsequent Esterification
The conversion of this compound to its corresponding acid chloride is a key step in the synthesis of various derivatives. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. The resulting acid chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution.
One important application of this acid chloride is its use in esterification reactions. Due to the increased reactivity of the acid chloride compared to the parent carboxylic acid, esterification can often be achieved under milder conditions and with a wider range of alcohols. For instance, the reaction of the acid chloride with an alcohol in the presence of a non-nucleophilic base to scavenge the HCl byproduct yields the corresponding ester. This method is particularly useful for the synthesis of esters from sterically hindered alcohols.
Furthermore, the acid chloride of this compound serves as a precursor for cyclization reactions. Treatment with a Lewis acid, such as aluminum chloride, can induce an intramolecular Friedel-Crafts-type reaction, leading to the formation of cyclic ketones like 5,5-dimethyl-2-cyclopentenone. cdnsciencepub.com
Esterification of this compound can also be accomplished directly from the carboxylic acid, although this often requires more forcing conditions or the use of specific catalysts. For example, industrial-scale production of methyl 3,3-dimethyl-4-pentenoate has been achieved by reacting isoprenol with methyl orthoacetate under pressure and high temperatures in the presence of a solid catalyst like anhydrous zinc chloride. google.com
The choice of derivatization strategy depends on the desired final product and the scale of the reaction. For laboratory-scale synthesis requiring high purity and versatility, the acid chloride route is often preferred. For industrial applications focused on a specific ester, direct esterification methods may be more economical.
Lactonization Pathways, including Halocyclization
This compound and its derivatives can undergo intramolecular cyclization to form lactones, which are cyclic esters. A significant pathway to these lactones is through halocyclization, where the reaction is initiated by an electrophilic halogen.
The halolactonization of γ,δ-unsaturated carboxylic acids like this compound is a well-established method for the synthesis of γ-lactones. This reaction typically involves treating the unsaturated acid with a source of electrophilic halogen, such as molecular iodine (I₂) or bromine (Br₂), often in the presence of a base. The reaction proceeds via the formation of a halonium ion intermediate from the double bond, which is then attacked intramolecularly by the carboxylate group to form the lactone ring.
The presence of the gem-dimethyl group at the 3-position can influence the rate and stereochemical outcome of the lactonization process. In some cases, the Thorpe-Ingold effect, where gem-dialkyl substitution can accelerate cyclization reactions, may play a role. researchgate.net
A greener and more selective approach to halolactonization involves the use of enzymes, specifically haloperoxidases. Vanadium-dependent chloroperoxidase (VCPO) from the fungus Curvularia inaequalis has been shown to be an effective catalyst for the halocyclization of γ,δ-unsaturated carboxylic acids. tudelft.nl
In this chemoenzymatic system, the enzyme catalyzes the oxidation of a halide ion (e.g., Cl⁻ or Br⁻) by hydrogen peroxide to generate a reactive hypohalite species in situ. nih.gov This enzymatically generated electrophilic halogen then initiates the lactonization of the unsaturated acid. This method offers several advantages over traditional chemical methods, including milder reaction conditions and the avoidance of stoichiometric and often hazardous halogenating agents.
Studies on the chemoenzymatic bromolactonization of 4-pentenoic acid have demonstrated the feasibility of this approach on a preparative scale. nih.govacs.orgnih.gov However, challenges such as substrate inhibition of the enzyme have been noted, which can be addressed through strategies like fed-batch processing to maintain low substrate concentrations. nih.govacs.org The reaction with this compound has been shown to produce γ-lactone products in respectable yields. acs.org
Iodolactonization is a powerful tool for the stereocontrolled synthesis of lactones. orgsyn.org The stereochemical outcome of the reaction can often be controlled by the reaction conditions, leading to either kinetically or thermodynamically favored products. orgsyn.orgorgsyn.org
For acyclic olefinic acids, the formation of cis or trans substituted γ-lactones can be influenced by factors such as the choice of base, solvent, and reaction temperature. researchgate.net For example, kinetic control, often achieved at lower temperatures, may favor the formation of one diastereomer, while thermodynamic control, at higher temperatures, may lead to the more stable diastereomer. researchgate.net
In the context of this compound, while specific detailed studies on its stereocontrolled iodolactonization are not extensively documented in the provided context, the general principles of stereocontrol in iodolactonization are applicable. The substituents on the carbon chain can exert significant influence on the stereochemical course of the cyclization. The development of chiral catalysts for enantioselective halolactonization reactions has also been an area of active research, allowing for the synthesis of enantioenriched lactones. nih.gov
Chemoenzymatic Halolactonization with Haloperoxidases (e.g., Vanadium-Dependent Chloroperoxidase)
Reactivity Influences of the Geminal Dimethyl Group and Steric Hindrance
The geminal dimethyl group at the C3 position of this compound significantly influences its reactivity, primarily through steric hindrance and the Thorpe-Ingold effect.
Steric hindrance from the two methyl groups can impede the approach of reagents to nearby reactive centers. This can slow down reactions such as esterification or condensation compared to linear analogues. vulcanchem.com For example, in substitution reactions, the bulky gem-dimethyl group can create a steric barrier, making certain reaction pathways less favorable. cdnsciencepub.com
Conversely, the gem-dimethyl group can also accelerate intramolecular reactions, a phenomenon known as the Thorpe-Ingold or gem-dialkyl effect. researchgate.netunipd.it This effect is attributed to a decrease in the internal rotational freedom of the open-chain form and a more favorable bond angle for cyclization in the reactant, thus lowering the activation energy for ring formation. This can lead to enhanced rates of cyclization reactions, such as lactonization. unipd.it
In the context of halolactonization, the gem-dimethyl group appears to have little negative effect on the course of the reaction, with γ-lactone products being formed in respectable yields. acs.org This suggests that any steric hindrance is overcome by the favorable energetics of the cyclization.
The balance between steric hindrance and the Thorpe-Ingold effect can be subtle and depends on the specific reaction conditions and the nature of the transition state.
Specific Mechanistic Studies on this compound Derivatives
The Heck reaction, a palladium-catalyzed cross-coupling of an alkene with an aryl or vinyl halide, is a powerful tool for C-C bond formation. numberanalytics.com Methyl 3,3-dimethyl-4-pentenoate is a suitable substrate for this reaction. biocompare.com
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with several key steps: numberanalytics.comlibretexts.org
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a palladium(II) complex.
Migratory Insertion: The alkene (in this case, methyl 3,3-dimethyl-4-pentenoate) coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the Pd-R bond. This step forms a new carbon-carbon bond.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond in the product and a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the palladium(0) catalyst, completing the cycle.
The regioselectivity of the Heck reaction, i.e., which carbon of the double bond adds to the aryl or vinyl group, is influenced by both steric and electronic factors. uwindsor.ca In the case of methyl 3,3-dimethyl-4-pentenoate, the gem-dimethyl group would likely exert a significant steric influence on the regiochemical outcome of the migratory insertion step.
Intramolecular versions of the Heck reaction are also possible and can be used to construct cyclic structures. wikipedia.org While not explicitly detailed for a derivative of this compound in the provided context, the principles of the intramolecular Heck reaction would apply.
Electrophilic Trifluoromethylthiolation of Carbonyl Compounds
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is of significant interest in medicinal chemistry due to its ability to modulate properties like lipophilicity and metabolic stability. unimi.it The methyl ester of this compound, methyl 3,3-dimethylpent-4-enoate, has been identified as a useful reactant in the electrophilic trifluoromethylthiolation of carbonyl compounds. chemicalbook.combiocompare.comchemdad.com This reaction allows for the direct incorporation of the SCF3 moiety.
The electrophilic trifluoromethylthiolation of carbonyl compounds can be achieved using various reagents, such as N-((trifluoromethyl)thio)benzenesulfonamide and N-Trifluoromethylthiophthalimide. rsc.orgnih.gov The reaction mechanism for the trifluoromethylthiolation of carbonyl compounds, particularly in the presence of an acid catalyst, is proposed to proceed through an electrophilic pathway. rsc.org For instance, a strong Brønsted acid can protonate an N-trifluoromethylsulfanyl)aniline reagent, enhancing the polarization between the nitrogen and sulfur atoms and increasing the electrophilicity of the sulfur. rsc.org
In the context of α-trifluoromethylthiolation of carbonyl compounds, methods have been developed that avoid prefunctionalization. researchgate.net These approaches are applicable to a wide range of carbonyls, including aldehydes, ketones, and esters. researchgate.net Acid-catalyzed conditions using reagents like N-trifluoromethylthiosulfenamide have been shown to selectively achieve mono-trifluoromethylthiolation. researchgate.net
While direct studies on this compound itself are not extensively detailed in the provided results, its methyl ester is a recognized substrate. chemicalbook.combiocompare.comchemdad.com The general principles of electrophilic trifluoromethylthiolation of carbonyls, as outlined for other systems, would apply. The reaction likely involves the generation of an enol or enolate form of the carbonyl compound, which then attacks the electrophilic sulfur atom of the trifluoromethylthiolating agent.
Table 1: Reagents for Electrophilic Trifluoromethylthiolation
| Reagent Name | Application | Reference |
| N-((trifluoromethyl)thio)benzenesulfonamide | Trifluoromethylthiolation of various carbonyl compounds and aromatics. | rsc.org |
| N-Trifluoromethylthiophthalimide | Copper-catalyzed trifluoromethylthiolation of boronic acids and alkynes. | nih.gov |
| N-Trifluoromethylthiosaccharin | Trifluoromethylation of alcohols, amines, thiols, electron-rich aromatics, aldehydes, ketones, and alkynes. | rsc.org |
| N-trifluoromethylthiosulfenamide | Acid-catalyzed α-trifluoromethylthiolation of carbonyl compounds. | researchgate.net |
Nickel-Catalyzed 1,2-Dialkylation of Alkenyl Carbonyl Compounds
Nickel-catalyzed reactions have emerged as powerful tools for carbon-carbon bond formation. Specifically, the 1,2-dialkylation of alkenyl carbonyl compounds, including derivatives of this compound, offers a direct route to complex substituted alkanes. nih.govthieme-connect.com Methyl 3,3-dimethylpent-4-enoate is noted as a reactant in such nickel-catalyzed 1,2-dialkylation reactions. chemicalbook.combiocompare.comchemdad.com
A notable example is the substrate-directed nickel-catalyzed conjunctive cross-coupling of non-conjugated alkenes, alkyl halides, and alkylzinc reagents. nih.gov This method often employs a removable bidentate directing group, such as an 8-aminoquinoline (B160924), to control regioselectivity. nih.govthieme-connect.com The reaction is proposed to proceed through a Ni(I)/Ni(III) catalytic cycle. nih.gov The cycle is initiated by a transmetalation/syn-1,2-migratory insertion sequence to form a nickelacycle intermediate. This intermediate then undergoes single-electron transfer (SET) with the alkyl halide to generate a Ni(II)-bound species and an alkyl radical. Recombination of the radical with the nickel center forms a Ni(III) intermediate, which then undergoes reductive elimination to yield the 1,2-dialkylated product and regenerate the active Ni(I) catalyst. nih.gov
Research has demonstrated the successful 1,2-diarylation of amides derived from 4-pentenoic acid using nickel catalysis with an electron-deficient olefin (EDO) ligand, which helps to facilitate the crucial C-C reductive elimination step. nsf.govacs.org A wide range of primary alkyl electrophiles and nucleophiles are tolerated in these reactions, allowing for the synthesis of various regioisomers by altering the reaction components. nih.gov
Table 2: Key Features of Nickel-Catalyzed 1,2-Dialkylation
| Feature | Description | Reference |
| Catalyst System | NiBr2 (15 mol%) with an 8-aminoquinoline directing group. | thieme-connect.com |
| Reactants | Alkenyl carbonyl compound, alkyl halide (electrophile), and an organozinc reagent (nucleophile). | nih.gov |
| Proposed Mechanism | Involves a Ni(I)/Ni(III) redox cycle with a nickelacycle intermediate and a single-electron transfer (SET) process. | nih.gov |
| Regiocontrol | Achieved through the use of a removable bidentate directing group. | nih.gov |
| Substrate Scope | Tolerates a wide range of primary alkyl electrophiles and nucleophiles. | nih.gov |
Sulfinatodehalogenation Reactions
The sulfinatodehalogenation reaction is a significant method for introducing fluorine-containing groups into organic molecules. cas.cn It typically involves the transformation of per- and polyfluoroalkyl halides into the corresponding sulfinate salts using reagents like sodium dithionite (B78146) (Na2S2O4). cas.cnresearchgate.net These reactions are valuable for the perfluoroalkylation of unsaturated compounds like alkenes, alkynes, and aromatics. cas.cnresearchgate.net
A key aspect of this reaction is the generation of perfluoroalkyl radicals (RF•) through a single-electron transfer (SET) process. cas.cn The reaction conditions, particularly the solvent, can play a crucial role in the reaction outcome. cas.cn
In the context of unsaturated carboxylic acids, the sulfinatodehalogenation reaction can lead to interesting cyclization products. For example, the Na2S2O4-initiated addition of polyfluoroalkyl iodides to 4-pentenoic acids has been shown to produce polyfluoroalkylated γ-butyrolactones as the main products, in a process that resembles halolactonization. cas.cn This provides a convenient route for synthesizing fluorine-containing γ-lactones. cas.cn
The proposed mechanism for these reactions involves the formation of a radical species that adds to the double bond of the unsaturated acid. The resulting radical intermediate can then undergo an intramolecular cyclization to form the lactone ring. A free-radical mechanism has also been proposed for the perfluoroalkylation of coumarins using perfluoroalkyl iodides and sodium hydroxymethanesulfinate, a reaction that proceeds under mild conditions. rsc.org
While direct examples involving this compound are not explicitly detailed in the provided search results, the reactivity pattern observed for 4-pentenoic acid suggests that this compound would likely undergo a similar radical addition followed by lactonization under sulfinatodehalogenation conditions. The gem-dimethyl group at the 3-position would be expected to influence the stability of the radical intermediate and potentially the stereochemical outcome of the cyclization.
Table 3: Overview of Sulfinatodehalogenation Reactions
| Reactant Type | Reagent | Product Type | Mechanism | Reference |
| Perfluoroalkyl iodides | Sodium dithionite (Na2S2O4) | Perfluoroalkylated γ-butyrolactones | Radical addition and cyclization | cas.cn |
| Perfluoroalkyl iodides | Sodium hydroxymethanesulfinate | 3-Perfluoroalkylcoumarins | Free-radical mechanism | rsc.org |
| Per- and polyfluoroalkyl halides | Sodium dithionite (Na2S2O4) | Sulfinate salts | Single-electron transfer (SET) | cas.cnresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3,3-dimethyl-4-pentenoic acid by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the proton NMR spectrum reveals distinct signals corresponding to each unique proton group. A reported ¹H NMR spectrum in deuterochloroform (CDCl₃) shows the following key resonances: a singlet for the six protons of the two methyl groups at approximately 1.15 ppm, a singlet for the two protons of the methylene (B1212753) group adjacent to the carboxyl group at 2.3 ppm, and a complex multiplet for the three vinyl protons of the -CH=CH₂ group spanning from 4.8 to 6.2 ppm. google.com The acidic proton of the carboxyl group appears as a broad singlet at around 9.8 ppm. google.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 9.8 | s | 1H | -COOH |
| 4.8 - 6.2 | m | 3H | -CH=CH₂ |
| 2.3 | s | 2H | -CH₂- |
| 1.15 | s | 6H | -C(CH₃)₂ |
s = singlet, m = multiplet
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within the molecule.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, confirming the connectivity within the vinyl group (-CH=CH₂).
HMQC (Heteronuclear Single Quantum Coherence) , now more commonly replaced by HSQC, establishes direct one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. columbia.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the entire molecular structure. columbia.eduresearchgate.net For example, an HMBC experiment would show correlations between the protons of the methyl groups and the quaternary carbon, as well as the adjacent methylene and vinyl carbons, thereby confirming the placement of the gem-dimethyl group. columbia.eduresearchgate.net
Carbon-13 Nuclear Magnetic Resonance (13C NMR) for Carbon Skeleton Analysis
Mass Spectrometry (MS) Applications in Compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This method is particularly useful for analyzing the purity of this compound and identifying any byproducts from its synthesis. researchgate.net The compound, or more commonly its volatile methyl ester, is first separated from other components in a mixture based on its boiling point and interaction with the GC column. nih.govtcichemicals.com As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. spectrabase.com
For the analysis of more complex samples or for compounds that are not sufficiently volatile for GC-MS, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. researchgate.net LC-MS separates components of a mixture in the liquid phase before they are introduced into the mass spectrometer. High-resolution mass spectrometry, often coupled with LC, can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. This technique is invaluable for confirming the identity of this compound in complex matrices and for characterizing unknown impurities. researchgate.net For instance, a reverse-phase HPLC method with a mobile phase of acetonitrile (B52724), water, and a modifier like formic acid (for MS compatibility) could be used to analyze this compound and its ethyl ester. sielc.com
Fragmentation Pathway Analysis and Ion Structure Determination
Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. While specific, detailed fragmentation studies exclusively for this compound are not widely published, a probable pathway can be inferred from the fundamental principles of mass spectrometry and data from analogous structures like 4-pentenoic acid and 3-methyl-4-pentenoic acid. nih.govnist.gov
Upon electron impact, the molecule is expected to lose an electron to form a molecular ion (M•+). The structure of this compound offers several pathways for fragmentation. Key bond cleavages are anticipated adjacent to the carbonyl group and the quaternary carbon.
A characteristic fragmentation for carboxylic acids involves the loss of the hydroxyl radical (•OH, mass loss of 17) and the carboxyl group (•COOH, mass loss of 45). libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, would lead to the loss of a propyl-dimethyl group, although this is less common.
A significant fragmentation pathway is often the McLafferty rearrangement, which is characteristic for carbonyl compounds with a γ-hydrogen. In this compound, this rearrangement is not possible in its classic form. However, cleavage of the C3-C4 bond (β-cleavage relative to the carbonyl group) is likely, leading to the loss of an allyl radical (•CH2CH=CH2, mass loss of 41), resulting in a stable tertiary carbocation. Another prominent fragmentation would be the loss of a methyl radical (•CH3, mass loss of 15) from the gem-dimethyl group to form a stable ion. aip.org
Table 1: Postulated Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Ion/Fragment | Description of Loss |
|---|---|---|
| 128 | [C7H12O2]•+ | Molecular Ion (M•+) |
| 113 | [C6H9O2]+ | Loss of •CH3 |
| 87 | [C4H7O2]+ | Loss of •C3H5 (allyl radical) |
| 83 | [C5H7O]+ | Loss of •COOH |
| 71 | [C4H7O]+ | McLafferty-type rearrangement product (less likely) or subsequent fragmentation |
| 57 | [C4H9]+ | Tertiary butyl cation from cleavage |
| 45 | [COOH]+ | Carboxyl group fragment |
This table is based on theoretical fragmentation patterns and data from analogous compounds.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the spectrum would be dominated by absorptions corresponding to the carboxylic acid and the vinyl group.
The most characteristic feature is the very broad O-H stretching band of the carboxylic acid dimer, typically appearing in the 3300-2500 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid will produce a strong, sharp absorption band around 1710 cm⁻¹. The presence of the vinyl group is confirmed by the C=C stretch near 1640 cm⁻¹ and the vinylic C-H stretching absorption just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹). researchgate.net The gem-dimethyl group would be identified by characteristic C-H bending absorptions.
Table 2: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300–2500 (broad) | O–H stretch | Carboxylic Acid |
| ~3080 | =C–H stretch | Alkene (Vinyl) |
| 2960–2850 | C–H stretch | Alkane (Methyl/Methylene) |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
| ~1640 | C=C stretch | Alkene (Vinyl) |
| ~1410 and ~920 (broad) | O–H bend | Carboxylic Acid |
Data is inferred from typical functional group absorption regions and spectra of similar compounds like 4-pentenoic acid and 3-methyl-4-pentenoic acid. nih.govnist.gov
X-ray Diffraction for Absolute Stereochemistry and Crystal Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. ijirset.com This technique requires the compound to be in a solid, crystalline form of sufficient quality. ijirset.com
A search of the current literature and crystallographic databases does not yield a determined crystal structure for this compound. Therefore, specific data on its crystal lattice, unit cell dimensions, and bond angles from XRD are not available.
For a molecule like this compound, obtaining a suitable crystal can be challenging as it is a liquid at room temperature. Derivatization to a solid, such as a salt or an amide, might be necessary to facilitate crystallization. If a chiral synthesis route were employed, XRD would be the ideal method to unambiguously determine the absolute configuration (R/S) of the stereocenter, if one were present. Studies on related complex amino acids have successfully used this method to determine their structures. researchgate.net
Advanced Chromatographic Methods for Analytical and Preparative Separations
Chromatographic techniques are essential for the purification, separation, and analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically suitable.
A specific method has been described for its ethyl ester, ethyl 3,3-dimethyl-4-pentenoate. sielc.comsielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile (MeCN) and water, acidified with phosphoric acid. For applications requiring mass spectrometry detection (LC-MS), the phosphoric acid is replaced with a volatile acid like formic acid. sielc.comsielc.com This method is scalable for preparative separations to isolate impurities. sielc.com
Method validation would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable for its intended purpose. Chiral HPLC, using a chiral stationary phase (CSP), would be necessary for the separation of enantiomers if a racemic mixture of a chiral variant of the acid were synthesized. acs.orgresearchgate.net
Table 3: Example HPLC Method Parameters for a Derivative of this compound
| Parameter | Condition |
|---|---|
| Analyte | Ethyl 3,3-dimethyl-4-pentenoate |
| Column | Newcrom R1 (Reversed-Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detector | UV or Mass Spectrometry (MS) |
| Notes | For MS compatibility, formic acid replaces phosphoric acid. sielc.comsielc.com |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, employing columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity.
The HPLC method developed for the ethyl ester of this compound is adaptable to UPLC by using columns with smaller (e.g., 3 µm) particles for faster separations. sielc.comsielc.com The principles of separation remain the same (reversed-phase), but the instrumentation must be capable of handling the higher backpressures generated by the smaller particle size columns. The transition to UPLC would offer considerable advantages for high-throughput analysis of this compound, for instance, in reaction monitoring or purity screening. Some suppliers indicate the availability of UPLC data for the parent acid. ambeed.com
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 3,3-dimethyl-4-pentenoate |
| 4-pentenoic acid |
| 3-methyl-4-pentenoic acid |
| 2,3-dimethyl-4-amino-pentanoic acid hydrochloride |
| Acetonitrile |
| Water |
| Phosphoric acid |
Applications in Complex Molecule Synthesis and Materials Science
Building Block for Pharmaceutical Intermediates
3,3-Dimethyl-4-pentenoic acid is recognized as a valuable intermediate in organic synthesis, particularly in the pharmaceutical sector. chembk.comontosight.ai Its structural features allow it to be incorporated into larger, more complex molecules, serving as a foundational component for various drug candidates and biologically active compounds. chembk.com
Synthesis of Pyrethroid Insecticides (e.g., Permethric Acid)
A primary and well-documented application of this compound is its critical role as an intermediate in the production of synthetic pyrethroid insecticides. google.comchembk.com It is a key precursor for synthesizing permethric acid, which itself is an essential building block for potent insecticides like permethrin (B1679614), cypermethrin, and cyhalothrin (B162358). google.comjvxingchemical.comresearchgate.netechemi.com
The synthesis pathway often involves the methyl or ethyl ester of this compound. jvxingchemical.comechemi.comechemi.com For instance, a synthetic method for permethrin starts with methyl 3,3-dimethyl-4-pentenoate as the raw material. jvxingchemical.comechemi.com This intermediate undergoes a series of reactions, including cyclization and hydrolysis, to form the core cyclopropane (B1198618) ring structure characteristic of many pyrethroids, such as 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylic acid, a key component of permethrin. researchgate.net The significance of this compound is highlighted in patents that describe efficient processes for its preparation specifically for this purpose. google.com
| Pyrethroid Insecticide | Precursor Role of this compound/Ester | Reference |
|---|---|---|
| Permethrin | Key intermediate for the synthesis of the permethric acid core. | jvxingchemical.comresearchgate.netechemi.com |
| Cypermethrin | Serves as a precursor for the essential acid component. | jvxingchemical.comechemi.comupsa.edu.bo |
| Cyhalothrin | Starting material for the synthesis of the cyclopropane ring. | jvxingchemical.comechemi.comupsa.edu.bo |
| Bifenthrin | Utilized as a key intermediate in its production. | echemi.comupsa.edu.bo |
| Tefluthrin | Acts as an important intermediate for its synthesis. | upsa.edu.bo |
Precursor for Biologically Active Molecules and Drug Candidates
Beyond its established role in insecticides, this compound is a versatile precursor for a broader range of biologically active molecules and potential drug candidates. chembk.com The chemical handles on the molecule—the carboxylic acid and the vinyl group—allow for various chemical modifications and integrations into diverse molecular scaffolds. This makes it a useful starting point in medicinal chemistry for developing new therapeutic agents. While its derivatives are primarily linked to agrochemicals, the fundamental reactivity of the compound makes it a candidate for creating novel structures for pharmaceutical research. chembk.comontosight.ai
Utility in Agrochemical and Fine Chemical Synthesis
The utility of this compound extends throughout the agrochemical and fine chemical industries. ontosight.ai Its most significant contribution is as a high-value intermediate for pyrethroid pesticides, which are crucial for crop protection due to their high efficacy and low mammalian toxicity. chembk.comechemi.com The production of its methyl ester is a key industrial process, enabling the synthesis of a wide array of pyrethroids. chembk.comechemi.com This positions the compound as an important fine chemical, with its synthesis and purity being subjects of industrial process optimization. oriprobe.comgoogle.com Its application is foundational in creating the active ingredients for numerous commercial pesticide formulations. jvxingchemical.comechemi.com
Monomer Applications in Polymer Science and Advanced Material Production
The bifunctional nature of this compound, possessing both a polymerizable vinyl group and a modifiable carboxylic acid, suggests its potential for applications in polymer science. cymitquimica.com The terminal double bond can theoretically participate in polymerization reactions, making the compound a candidate for producing polymers and copolymers. cymitquimica.com
Synthesis of Polyamides from Functional Dicarboxylic Acid Monomers
The synthesis of polyamides requires monomers containing two reactive functional groups, typically a dicarboxylic acid and a diamine. rasayanjournal.co.in While direct research on the use of this compound for this purpose is limited, studies on its close structural analog, 4-pentenoic acid, demonstrate a viable pathway. For example, the terminal double bond of 4-pentenoic acid can undergo a "click" reaction with dithiol compounds to create a new dicarboxylic acid monomer. acs.org This newly formed dicarboxylic acid can then be reacted with diamines through polycondensation to produce polyamides. acs.org This process illustrates a method by which the vinyl group of a pentenoic acid can be leveraged to create the difunctionality necessary for polyamide synthesis.
Development of Copolymers with Tailored Properties
The development of copolymers with specific, tailored properties is a major goal in materials science. Although specific examples detailing the use of this compound in copolymer synthesis are not prominently available, its structure is suited for such applications. The presence of the vinyl group allows for its potential inclusion as a comonomer in polymerization processes. cymitquimica.com Research on the related 4-pentenoic acid has shown it can be chemically modified into new monomers that are then copolymerized to create advanced materials like biodegradable polycarbonates with adjustable thermal properties. acs.org This demonstrates the principle that functionalized pentenoic acids can act as valuable building blocks for creating novel copolymers with designed characteristics.
Directed Synthesis of Specific Functionalized Acids and Lactones
This compound and its derivatives serve as versatile building blocks in organic synthesis for the preparation of a variety of functionalized acids and lactones. The presence of both a carboxylic acid (or its ester) and a terminal alkene in a compact structure allows for a range of chemical transformations.
One of the most common applications is in halolactonization reactions . The terminal double bond can be attacked by an electrophilic halogen species, with the subsequent intramolecular cyclization by the carboxylic acid group leading to the formation of a γ-lactone. For instance, the reaction of 4-pentenoic acid with bromine can yield the corresponding bromolactone. beilstein-journals.org Similarly, iodolactonization, often facilitated by reagents like N-iodosuccinimide (NIS) or iodine monochloride, is a well-established method. beilstein-journals.orgrsc.org The stereochemical outcome of these reactions can often be controlled by the reaction conditions. orgsyn.org
Recent advancements have focused on achieving high levels of enantioselectivity in these cyclization reactions. The use of chiral catalysts has enabled the synthesis of optically active lactones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. For example, chiral hypervalent iodine(III) catalysts have been successfully employed in the enantioselective sulfonyl- and phosphoryloxylactonizations of 4-pentenoic acid derivatives. acs.org In one study, using a C2-symmetric chiral iodoarene precatalyst in the presence of m-chloroperbenzoic acid (mCPBA), various γ-butyrolactones were synthesized with good yields and moderate to high enantioselectivities. acs.orgrsc.org Specifically, the reaction of this compound under these conditions yielded the corresponding γ-lactone, demonstrating that gem-disubstitution at the 3-position is well-tolerated. acs.org
Another powerful strategy involves copper-catalyzed radical oxyfunctionalization of alkenes. nih.govacs.org This method allows for the introduction of various functional groups onto the lactone ring. For example, the copper-catalyzed enantioselective oxyazidation of 4-phenyl-4-pentenoic acid using trimethylsilyl (B98337) azide (B81097) as the azidyl radical precursor and (diacetoxyiodo)benzene (B116549) as the oxidant affords chiral azidolactones. nih.gov These azidolactones are valuable precursors to 1,2-aminoalcohol derivatives. nih.gov
The following table summarizes selected examples of the synthesis of functionalized lactones from pentenoic acid derivatives:
| Starting Material | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |
| 3-Phenyl-4-pentenoic acid | I₂, NaHCO₃, H₂O, CHCl₃, 0 °C | cis-4,5-Dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone | - | - | orgsyn.orgorgsyn.org |
| 3-Phenyl-4-pentenoic acid | I₂, CH₃CN, 0 °C | trans-4,5-Dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone | - | - | orgsyn.orgorgsyn.org |
| 4-Phenyl-4-pentenoic acid | Cu(MeCN)₄PF₆, (S,S)-tBuBox, PhI(OAc)₂, TMSN₃, Et₂O, -10 °C | Chiral azidolactone | 63% | 89% | nih.gov |
| This compound | Chiral iodoarene, mCPBA | γ-Lactone | Respectable | Respectable | acs.org |
| 4-Pentenoic acid | Bromine | Bromolactone | High | - | beilstein-journals.org |
| 4-Pentenoic acid | N-Iodosuccinimide, DMAP, CH₂Cl₂ | Iodolactone | 99% | - | rsc.org |
Role in Total Synthesis of Natural Products
The utility of this compound and its simpler analog, 4-pentenoic acid, extends to the total synthesis of complex natural products. These molecules often serve as early-stage building blocks, with their structural features being strategically manipulated to construct key fragments of the target molecule.
A significant application of this compound and its ester is as an intermediate in the industrial synthesis of pyrethroid insecticides . google.comechemi.com Pyrethroids such as permethrin, cypermethrin, and cyhalothrin are synthetic compounds that mimic the structure and insecticidal properties of natural pyrethrins (B594832). nih.gov The synthesis of the acid portion of these insecticides often involves a Claisen rearrangement of an allylic alcohol with an orthoacetate to form a 3,3-dimethyl-4-pentenoate ester. nih.gov This ester is then further elaborated to create the cyclopropane ring characteristic of many pyrethroids. echemi.comnih.gov For example, the methyl ester of this compound can be reacted with chloroform (B151607) in the presence of an initiator to form 3,3-dimethyl-4,6,6-trichlorohexanoate, which then undergoes cyclization and subsequent transformations to yield the desired cyclopropanecarboxylic acid core of the insecticide. echemi.com
The following table outlines key natural products synthesized using derivatives of pentenoic acid:
| Natural Product | Starting Material Derivative | Key Synthetic Transformations | Reference |
| Pyrethroid Insecticides (e.g., Permethrin, Cypermethrin) | This compound methyl ester | Claisen rearrangement, cyclopropanation | echemi.comnih.gov |
| (-)-Talaumidin | 4-Pentenoic acid | Evans asymmetric anti-aldol reaction, hydroboration, oxidation, Friedel-Crafts arylation | researchgate.netnih.gov |
| (-)-Galbelgin | 4-Pentenoic acid | Evans asymmetric anti-aldol reaction, hydroboration, oxidation, Friedel-Crafts arylation | researchgate.net |
Theoretical and Computational Investigations of 3,3 Dimethyl 4 Pentenoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Direct and detailed Density Functional Theory (DFT) studies delineating the complete electronic structure and optimized molecular geometry of 3,3-dimethyl-4-pentenoic acid are not prominently published. However, the compound has been synthesized and mentioned in broader computational studies focusing on the gem-dialkyl effect. unipd.it For instance, a doctoral thesis investigating the reactivity of 3-chloropiperidines utilized DFT calculations (PBEh-3c composite method with a def2-mSV(P) basis set) for structure optimization of various molecules. unipd.it While this compound was synthesized as part of this research, the specific computational outputs such as bond lengths, angles, and electronic properties for the acid itself are not detailed in the available excerpts. unipd.it
Typically, DFT calculations for a molecule like this compound would aim to determine the most stable three-dimensional arrangement of its atoms (optimized geometry) and the distribution of electrons within the molecule (electronic structure). These calculations would provide insights into the molecule's reactivity, polarity, and spectroscopic properties.
Reaction Pathway Modeling and Transition State Analysis for Mechanistic Insights
Specific reaction pathway modeling and transition state analysis for reactions directly involving this compound are not well-documented in dedicated computational studies. However, the compound is a classic example of a molecule where the gem-dimethyl group at the C3 position can influence the reactivity of the adjacent vinyl and carboxylic acid functionalities. This is known as the Thorpe-Ingold effect or gem-dialkyl effect, which often accelerates cyclization reactions. unipd.it
Theoretical investigations into the reactivity of similar systems, such as the cyclization of 3-chloropiperidines, have employed DFT to calculate activation energies and characterize transition states. unipd.it These studies often involve locating a transition state structure, which is a first-order saddle point on the potential energy surface, and confirming it by identifying a single imaginary frequency. unipd.it Such methodologies would be directly applicable to studying reactions of this compound, for instance, in its lactonization to form a γ-lactone. These studies would elucidate the reaction mechanism and the energetic barriers involved.
Conformational Analysis and Molecular Dynamics Simulations
There is a lack of published studies focusing on the comprehensive conformational analysis or molecular dynamics simulations of this compound.
Molecular dynamics simulations could provide further insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with solvent molecules. Such simulations would be valuable for understanding its behavior in different environments.
Prediction of Spectroscopic Parameters (e.g., IR Frequencies, NMR Chemical Shifts)
While experimental spectroscopic data exists for derivatives of this compound, such as its methyl ester, published computational studies with predicted Infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts for the acid itself are scarce. titech.ac.jp
The prediction of spectroscopic parameters is a standard application of computational chemistry. DFT calculations, following a geometry optimization, can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to predict NMR chemical shifts.
For comparison, experimental ¹H NMR data for the related methyl 3,3-dimethylpent-4-enoate has been reported. titech.ac.jp A computational study would typically calculate the expected chemical shifts for the protons and carbons in this compound, which could then be compared with experimental data to validate the computational model. Below is a hypothetical table structure that would be used to present such predicted data if it were available.
| Parameter | Predicted Value (ppm) |
| ¹H NMR (Vinyl CH) | Data not available |
| ¹H NMR (Vinyl CH₂) | Data not available |
| ¹H NMR (Methylene CH₂) | Data not available |
| ¹H NMR (Methyl CH₃) | Data not available |
| ¹³C NMR (Carbonyl C=O) | Data not available |
| ¹³C NMR (Quaternary C) | Data not available |
| ¹³C NMR (Vinyl CH) | Data not available |
| ¹³C NMR (Vinyl CH₂) | Data not available |
| ¹³C NMR (Methylene CH₂) | Data not available |
| ¹³C NMR (Methyl CH₃) | Data not available |
| Table 1: Hypothetical table of predicted NMR chemical shifts for this compound. No published predicted data is currently available. |
Similarly, predicted IR frequencies would be presented in a table, often with their corresponding vibrational modes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | Data not available |
| C=O stretch (Carboxylic Acid) | Data not available |
| C=C stretch (Vinyl) | Data not available |
| C-H stretch (Vinyl) | Data not available |
| C-H stretch (Alkyl) | Data not available |
| Table 2: Hypothetical table of predicted IR frequencies for this compound. No published predicted data is currently available. |
Derivatives of 3,3 Dimethyl 4 Pentenoic Acid: Synthesis and Research Significance
Methyl 3,3-Dimethyl-4-pentenoate
Methyl 3,3-dimethyl-4-pentenoate is a key derivative, widely recognized as an important intermediate in the production of synthetic pyrethroid insecticides. longhui-chem.com It is a colorless, flammable liquid with an ester-like aroma. longhui-chem.com
Advanced Synthetic Routes and Industrial Production
The synthesis of methyl 3,3-dimethyl-4-pentenoate has been optimized for both laboratory and industrial-scale production, primarily through variations of the Claisen rearrangement.
A common laboratory synthesis involves the reaction of 3-methyl-2-buten-1-ol (B147165) with trimethyl orthoacetate. prepchem.com In one method, heating these reactants with orthophosphoric acid at 110°C, followed by distillation of the methanol (B129727) byproduct, leads to the desired ester. The reaction mixture is then heated to 140-145°C to ensure the completion of the rearrangement, affording methyl 3,3-dimethyl-4-pentenoate in high yield. prepchem.com
For industrial production, processes are designed to be cost-effective and high-yielding. One patented method involves the reaction of isopentenol (B1216264) (prenol) with trimethyl orthoacetate under high temperature (150-250°C) and pressure (1-3.2 MPa) using a solid catalyst. google.com Catalysts for this process include anhydrous zinc chloride, nickel sulfate, copper acetate, and anhydrous ferric chloride. google.com This approach offers advantages such as simple catalyst separation, short reaction times, and high product yields, reportedly reaching 88% with a purity of over 99%. google.com
Another industrial method utilizes reactive distillation technology. google.com In this setup, the isomerization of 2-methyl-3-buten-2-ol (B93329) and the subsequent Claisen rearrangement with trimethyl orthoacetate occur simultaneously in a reactor connected to a rectifying tower. google.com Using phosphoric acid as a catalyst, this continuous process separates the methanol byproduct, driving the reaction to completion and achieving high yields at a reduced production cost. google.com An improved synthesis method uses orthophosphoric acid and sodium methoxide (B1231860) as catalysts at different stages to reduce the formation of byproducts and improve the recovery rate of the final product, with yields approaching 84%. scientific.net
Table 1: Comparison of Industrial Synthesis Methods for Methyl 3,3-Dimethyl-4-pentenoate
| Parameter | High-Pressure Catalysis google.com | Reactive Distillation google.com |
|---|---|---|
| Reactants | Isopentenol, Trimethyl orthoacetate | 2-Methyl-3-buten-2-ol, Trimethyl orthoacetate |
| Catalyst | Anhydrous metal salts (e.g., ZnCl₂, CuCl₂) | Phosphoric acid |
| Temperature | 150–250°C | 160–200°C |
| Pressure | 1–3.2 MPa | 0.5–1.5 MPa |
| Yield | up to 88% | High |
| Key Feature | Use of solid, separable catalyst | Simultaneous reaction and purification |
Significance as a Versatile Intermediate in Organic Synthesis
Methyl 3,3-dimethyl-4-pentenoate serves as a crucial building block in the synthesis of numerous commercial products, especially in the agrochemical sector. longhui-chem.comgoogle.com Its primary application is as a key intermediate for manufacturing a range of pyrethroid insecticides, including permethrin (B1679614), cypermethrin, and bifenthrin. longhui-chem.com The market for this compound is driven by its application in producing these high-performance chemicals. github.com
The versatility of this ester also extends to its use as a precursor for other specialized molecules. For instance, it is a starting material for synthesizing functionalized organo-silicon compounds, which are valuable intermediates in their own right due to the stereoelectronic effects of the silicon group. hbni.ac.in
Mechanistic Studies of its Unique Transformations
The transformations of methyl 3,3-dimethyl-4-pentenoate and related pentenoate esters are subjects of detailed mechanistic investigation. The palladium-catalyzed methoxycarbonylation of butadiene to form methyl 3-pentenoate, a related compound, has been studied to understand the catalytic cycle and the role of intermediates. researchgate.net These studies highlight the importance of ligand choice and additives in controlling product yield and selectivity. researchgate.net
Mechanistic studies involving metal-catalyzed reactions often reveal the involvement of radical intermediates. acs.org For example, in nickel-catalyzed cross-coupling reactions, evidence points to the formation of radical species that have a sufficient lifetime to undergo further reactions, such as cyclization onto a nearby double bond. acs.org Similar radical processes are proposed in copper-catalyzed transformations, where a single-electron transfer mechanism can lead to the formation of stabilized radical intermediates. acs.orgepfl.ch These mechanistic insights are crucial for developing new synthetic methodologies and expanding the utility of intermediates like methyl 3,3-dimethyl-4-pentenoate.
Ethyl 3,3-Dimethyl-4-pentenoate and Other Alcohol Derivatives
Following the same synthetic logic as the methyl ester, other alcohol derivatives of 3,3-dimethyl-4-pentenoic acid can be prepared. Ethyl 3,3-dimethyl-4-pentenoate is the most common of these. lookchem.com
Synthesis of the ethyl ester is typically achieved through a Claisen rearrangement between 3-methyl-2-buten-1-ol and ethyl orthoacetate. The reaction is conducted by heating the components, often with a phenol (B47542) catalyst, at temperatures around 135-140°C. As the reaction proceeds, ethanol (B145695) is distilled off to shift the equilibrium towards the product. This method provides the ethyl ester in good yields, typically around 78%. Another reported synthesis involves heating 1,1-diethoxy-1-(3-methyl-2-buten-1-yloxy)ethane with phenol, which also yields the ethyl ester. chemicalbook.com
The physical and chemical properties of ethyl 3,3-dimethyl-4-pentenoate are similar to its methyl counterpart, though with variations expected from the change in the ester group. lookchem.comnih.gov These esters are valuable in organic synthesis for applications in flavors, fragrances, and as intermediates for pharmaceuticals and agrochemicals. ontosight.ai
Table 2: Physical Properties of Ethyl 3,3-Dimethyl-4-pentenoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | lookchem.comnih.gov |
| Molecular Weight | 156.22 g/mol | nih.gov |
| Boiling Point | 160.2°C @ 760 mmHg | lookchem.com |
| Density | 0.889 g/cm³ | lookchem.com |
| Flash Point | 53.1°C | lookchem.com |
Functionalized Dicarboxylic Acid Monomers Derived from this compound
This compound can be converted into functionalized dicarboxylic acid monomers, which are valuable for polymer synthesis. A modern and efficient method for this transformation is the metal-free, visible-light-induced dithiol-ene clicking reaction. acs.orgacs.org
This process involves reacting the terminal alkene of the pentenoic acid with a dithiol compound, such as 1,2-ethanedithiol (B43112) (EDT) or 2,2'-(ethylenedioxy)diethanethiol (EDDT), in the presence of a photocatalyst like graphitic carbon nitride (g-CN). acs.orgacs.org Irradiation with visible light initiates a radical-based reaction that "clicks" the two molecules together, converting the vinyl group and the two thiol groups into a thioether linkage, thus creating a dicarboxylic acid monomer. acs.org This method is noted for its high yield, high purity of products, and adherence to green chemistry principles. acs.orgacs.org The resulting dicarboxylic acids can then be used in polycondensation reactions with diamines to synthesize novel polyamides. acs.org
Halogenated Derivatives and Halolactones
The terminal double bond in this compound and its esters is susceptible to electrophilic addition of halogens, leading to halogenated derivatives and, through intramolecular cyclization, halolactones. biointerfaceresearch.com Halolactonization is an important transformation as the resulting products are versatile intermediates in organic synthesis. biointerfaceresearch.com
The reaction, known as halolactonization, typically involves treating the alkenoic acid with a halogen source. For instance, reacting 4-pentenoic acid with bromine (Br₂) can produce the corresponding bromolactone. beilstein-journals.org Similarly, iodine sources can be used for iodolactonization. biointerfaceresearch.combeilstein-journals.org The reaction proceeds via the formation of a halonium ion intermediate, which is then attacked by the internal carboxylate nucleophile to form the lactone ring. biointerfaceresearch.com
While a simple reaction between 4-pentenoic acid and iodine may give poor results, the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) can be more effective. biointerfaceresearch.combeilstein-journals.org The reaction conditions can be optimized to favor the formation of the desired halolactone over competing reactions like the formation of dihalogenated acids. beilstein-journals.org These halogenated lactones are valuable because the halogen atom can be easily displaced by nucleophiles, allowing for the introduction of other functional groups. biointerfaceresearch.com
Advanced Catalysis in 3,3 Dimethyl 4 Pentenoic Acid Chemistry
Heterogeneous Catalysis for Industrial-Scale Synthesis
Heterogeneous catalysts are crucial for large-scale industrial processes due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing production costs and waste. google.comresearchgate.net A patented method for the industrial-scale synthesis of methyl 3,3-dimethyl-4-pentenoate, the methyl ester of 3,3-dimethyl-4-pentenoic acid, exemplifies the application of heterogeneous catalysis. google.com
This process involves the reaction of prenol with trimethyl orthoacetate under pressure. google.com The use of solid, anhydrous catalysts is a key feature of this method. google.com The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and short reaction times. google.com Post-reaction, the solid catalyst can be easily removed by filtration, and the final product is purified by distillation. google.com This approach is noted for its simple technology, high product content (≥99%), and reduced generation of industrial waste. google.com
Table 1: Heterogeneous Catalysts and Conditions for Methyl 3,3-dimethyl-4-pentenoate Synthesis google.com
| Parameter | Details |
|---|---|
| Reactants | Prenol, Trimethyl orthoacetate |
| Catalysts | Solid anhydrous zinc chloride, nickel sulfate, nickel acetate, copper acetate, anhydrous cupric chloride, or anhydrous ferric chloride. |
| Molar Ratio | Prenol : Trimethyl orthoacetate : Catalyst = 1 : 1.0–2.0 : 0.01–0.1 |
| Temperature | 150–250 °C |
| Pressure | 1–3.2 MPa |
| Reaction Time | 6–10 hours |
| Reported Yield | Up to 88% |
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for achieving high selectivity in the synthesis of fine chemicals. researchgate.netacs.org These catalysts can be tailored at a molecular level to control reaction outcomes, such as regioselectivity and stereoselectivity, which is often challenging with heterogeneous systems. acs.org For substrates like this compound, homogeneous catalysts enable a variety of selective transformations targeting the alkene moiety.
Palladium catalysis is a cornerstone of modern organic synthesis, with the Heck reaction being a prominent example for forming carbon-carbon bonds. commonorganicchemistry.com In the context of pentenoic acid derivatives, palladium-catalyzed reductive Heck reactions have been developed for the selective arylation of the aliphatic chain. These reactions couple unactivated alkenes with aryl halides, but controlling the position of the new bond (regioselectivity) is a significant challenge.
Research has demonstrated a general method for the intermolecular reductive Heck reaction of unactivated aliphatic alkenes, including 4-pentenoic acid derivatives. By using an 8-aminoquinoline (B160924) (AQ) directing group attached to the carboxylic acid, the reaction can be guided to produce either γ- or δ-arylated products with high selectivity. acs.org The choice of ligand is crucial; for instance, using Cy-Johnphos as a ligand with a palladium source like Pd₂(dba)₃ can completely suppress the competitive, non-reductive Heck pathway. This method allows for the synthesis of complex carboxylic acid derivatives from simple starting materials.
Table 2: Palladium-Catalyzed δ-Selective Reductive Heck Reaction of a 4-Pentenoic Acid Derivative
| Entry | Aryl Halide | Catalyst/Ligand | Yield of δ-adduct |
|---|---|---|---|
| 1 | 4-Iodoanisole | 10 mol% Pd₂(dba)₃ / 20 mol% Cy-Johnphos | 63% |
| 2 | 4-Iodotoluene | 10 mol% Pd₂(dba)₃ / 20 mol% Cy-Johnphos | 71% |
| 3 | 4-Iodobiphenyl | 10 mol% Pd₂(dba)₃ / 20 mol% Cy-Johnphos | 75% |
| 4 | Methyl 4-iodobenzoate | 20 mol% Pd₂(dba)₃ / 40 mol% Cy-Johnphos | 70% |
Reactions were performed on a 4-pentenoic acid derivative with an 8-aminoquinoline (AQ) directing group.
Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for many organic transformations. acs.org Nickel catalysts are effective in a variety of reactions, including cross-couplings and difunctionalizations of alkenes. acs.orgacs.org For unactivated terminal alkenes like this compound, nickel-catalyzed methods can introduce two new functional groups across the double bond in a single step. acs.org
For example, a nickel-catalyzed 1,1-aminoborylation of unactivated primary alkenes has been developed. acs.org While the specific use of this compound is not detailed, 4-pentenoic acid derivatives are suitable substrates for related nickel- and palladium-catalyzed 1,1-difunctionalization reactions, affording δ,δ-difunctionalized products. acs.org These transformations highlight the potential of nickel catalysis to convert simple alkenoic acids into more complex, functionalized molecules that are valuable synthetic intermediates. acs.org Furthermore, nickel catalysis can be employed in three-component cycloadditions involving enoates, alkynes, and aldehydes to rapidly assemble complex cyclopentenone structures. nih.gov
Palladium-Catalyzed Reactions (e.g., Heck Reactions)
Biocatalysis and Enzyme-Mediated Reactions
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering exceptional specificity and operating under mild, environmentally friendly conditions. mt.comacs.org This "green" approach avoids the use of toxic metals and often reduces energy consumption compared to traditional chemical catalysis. mt.com Enzymes can be engineered through directed evolution to enhance their activity, stability, and selectivity for specific substrates. mdpi.com
Haloperoxidases are enzymes that catalyze the oxidation of halides (like bromide or chloride) using hydrogen peroxide, generating a reactive electrophilic halogen species in situ. nih.govresearchgate.net This enzymatic approach is a greener alternative to using hazardous halogenating agents like molecular bromine. nih.govresearchgate.net
A notable application involving a pentenoic acid is the chemoenzymatic bromolactonization of 4-pentenoic acid. nih.govacs.org In this process, a vanadium-dependent chloroperoxidase from the fungus Curvularia inaequalis (CiVCPO) catalyzes the oxidation of bromide ions to generate hypobromite (B1234621). nih.gov The hypobromite then reacts non-enzymatically with the 4-pentenoic acid in an intramolecular cyclization to form 5-(bromomethyl)dihydrofuran-2(3H)-one. nih.govacs.org This reaction has been successfully scaled up, demonstrating its potential for preparative synthesis of functionalized lactones, which are valuable building blocks. nih.govacs.org In one scaled-up experiment, 1425 mmol of 4-pentenoic acid was converted into 1291 mmol of products, representing a yield of over 90%. acs.org
Understanding enzyme kinetics, including activity, specificity, and potential inhibition, is critical for optimizing biocatalytic processes. acs.orgmdpi.com In the haloperoxidase-catalyzed transformation of 4-pentenoic acid, studies revealed significant substrate inhibition of the CiVCPO enzyme. nih.govacs.org
Table 3: Inhibition of Vanadium Chloroperoxidase (CiVCPO) by 4-Pentenoic Acid acs.org
| Concentration of 4-Pentenoic Acid (mM) | Relative Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 20 | ~80 |
| 40 | ~60 |
| 60 | <50 |
| 100 | ~20 |
| 500 | ~0 |
Data derived from spectrophotometric assay based on the bromination of monochlorodimedone.
Photocatalysis in Unsaturated Carboxylic Acid Systems
Development and Application of Metal-Free Photocatalysts (e.g., Graphitic Carbon Nitride, g-CN)
The quest for sustainable chemical methodologies has spurred the development of metal-free photocatalysts, with graphitic carbon nitride (g-CN) being a prominent example. acs.org As a polymeric semiconductor, g-CN is synthesized from inexpensive and abundant precursors and exhibits photocatalytic activity under visible light irradiation. rsc.org Its unique electronic structure, with a suitable bandgap, allows it to act as both an oxidant and a reductant in its photoexcited state, facilitating a wide array of organic transformations. acs.org
The application of g-CN as a heterogeneous photocatalyst offers several advantages, including ease of separation from the reaction mixture and potential for recyclability, which are crucial for industrial applications. rsc.org In the context of unsaturated carboxylic acids, g-CN has been successfully employed to catalyze various reactions. A notable example is the visible-light-induced dithiol-ene "click" reaction of 4-pentenoic acid, a structural analog of this compound. This reaction proceeds efficiently in the presence of g-CN, demonstrating the catalyst's ability to promote radical-mediated additions to the double bond. lidsen.com
The versatility of metal-free photocatalysts extends beyond g-CN. Organic dyes, such as Eosin Y, have also been utilized for the decarboxylative alkylation of various carboxylic acids, including those derived from biomass. copernicus.org These catalysts, while homogeneous, underscore the potential of metal-free systems to generate alkyl radicals from carboxylic acid precursors for subsequent C-C bond formation.
Below is a table summarizing the application of metal-free photocatalysts in reactions of unsaturated carboxylic acids and related compounds.
| Substrate | Photocatalyst | Reagent(s) | Product Type | Yield (%) | Reference |
| 4-Pentenoic acid | g-CN | 1,2-Ethanedithiol (B43112) | Dicarboxylic acid | High | |
| Cinnamic Acid | Eosin Y | Perfluoroalkyl Iodide | Perfluoroalkylated Alkene | up to 95% | nih.gov |
| Various Alkenoic Acids | 3DPAFIPN | Cyanoarenes, P(p-tol)3 | 3-(Arylmethyl)chroman-4-ones | up to 85% |
Understanding Visible-Light-Induced Reaction Mechanisms
The efficacy of photocatalysis in unsaturated carboxylic acid systems is underpinned by a detailed understanding of the underlying reaction mechanisms. For metal-free photocatalysts like g-CN, the process is initiated by the absorption of visible light, which promotes an electron from the valence band to the conduction band, generating an electron-hole pair. lidsen.com These charge carriers are responsible for the subsequent redox events that drive the chemical transformation.
In the g-CN-photocatalyzed dithiol-ene reaction of 4-pentenoic acid, it is proposed that the photogenerated electrons reduce the thiol to a thiyl radical anion. lidsen.com This species then participates in a photoredox cycle, ultimately generating a thiyl radical. The thiyl radical adds to the double bond of the pentenoic acid, initiating a radical chain reaction that leads to the final product. Light on-off experiments have confirmed that the reaction is indeed light-dependent, a hallmark of a photocatalytic process.
The formation of radical intermediates is a common feature in these photocatalytic reactions. For instance, in decarboxylative processes, the photocatalyst can oxidize the carboxylate to generate a carboxyl radical, which readily loses CO2 to form an alkyl radical. This alkyl radical can then engage in various bond-forming reactions. Control experiments, such as the addition of radical scavengers like TEMPO, often lead to the inhibition of the reaction, providing evidence for the involvement of radical intermediates.
The following table outlines key mechanistic steps in the photocatalysis of unsaturated carboxylic acid systems.
| Mechanistic Step | Description | Evidence | Reference(s) |
| Photoexcitation | The photocatalyst (e.g., g-CN) absorbs visible light, generating an electron-hole pair. | UV-Vis spectroscopy, Photoluminescence studies | lidsen.com |
| Single Electron Transfer (SET) | The photoexcited catalyst engages in electron transfer with a substrate or reagent, initiating the reaction. | Quenching experiments, Cyclic voltammetry | |
| Radical Formation | Reactive radical intermediates (e.g., thiyl radicals, alkyl radicals) are generated. | Radical trapping experiments (e.g., with TEMPO), EPR spectroscopy | lidsen.com |
| Radical Propagation/Termination | The radical species undergo addition, cyclization, or other bond-forming reactions to yield the final product. | Product analysis, Isotope labeling studies | lidsen.com |
| Catalyst Regeneration | The photocatalyst returns to its ground state to complete the catalytic cycle. | Catalyst recyclability studies | rsc.org |
Q & A
Q. What are the standard synthetic routes for preparing 3,3-dimethyl-4-pentenoic acid in laboratory settings?
The synthesis typically involves conjugate addition and ester hydrolysis. For example, stereoselective routes use Evans’ chiral auxiliaries (e.g., α,β-unsaturated N-acyl oxazolidinones) to control stereochemistry during α-methylation and subsequent hydrolysis . The methyl ester derivative (CAS 63721-05-1) is often synthesized first, followed by saponification to yield the free acid .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1700–1720 cm⁻¹ and vinyl (C=C) stretches around 1640 cm⁻¹ .
- NMR Spectroscopy : The vinyl proton appears as a multiplet (δ ~4.0–5.5 ppm), while the methyl groups on C3 resonate as singlets (δ ~1.0–1.2 ppm) .
- GC-MS : Used for purity assessment (>98% by GC) and to confirm molecular weight (128.17 g/mol for the acid; 142.20 g/mol for the methyl ester) .
Q. How can researchers ensure the purity of this compound during synthesis?
Purity is validated via gas chromatography (GC) with flame ionization detection, as demonstrated for the methyl ester derivative (>98.0% purity) . Recrystallization or column chromatography is recommended for isolating the acid from byproducts like unreacted esters or dimerization products .
Advanced Research Questions
Q. How can stereoselective synthesis strategies be applied to this compound derivatives?
The compound’s derivatives, such as (2R,3R)-2,3-dimethyl-4-pentenoic acid, are synthesized via stereoselective conjugate additions (e.g., vinylmagnesium chloride to chiral α,β-unsaturated N-acyl oxazolidinones) followed by α-methylation. This approach enables enantioselective construction of γ-butyrolactones for natural product synthesis .
Q. What strategies resolve discrepancies in spectral data for structurally similar derivatives?
Cross-referencing multiple techniques is essential. For example:
- IR vs. NMR : Confirm carbonyl identity via IR (sharp peak at ~1700 cm⁻¹) and correlate with NMR carbonyl carbon signals (δ ~170–180 ppm in NMR).
- Isomer Discrimination : Compare retention times in GC or HPLC to distinguish between structural isomers (e.g., this compound vs. 2-methyl-4-pentenoic acid) .
Q. How does the electronic nature of substituents influence reactivity in cyclopropanation reactions?
The methyl groups at C3 enhance steric hindrance, directing regioselectivity in cyclopropanation. For instance, the methyl ester derivative reacts with trichlorotrifluoroethane (TCTFE) to form cyclopropane carboxylates, where the electron-withdrawing ester group stabilizes transition states .
Methodological Considerations
Q. What are common side reactions during synthesis, and how are they mitigated?
Q. How can researchers validate the stereochemical outcome of synthetic intermediates?
Chiral HPLC or polarimetry is used to confirm enantiomeric excess. For example, the (2R,3R)-configuration of intermediates derived from Evans’ auxiliaries is confirmed by comparing optical rotation values with literature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
